N-benzyl-4-(phenylethynyl)benzamide

Conformational analysis Pharmacophore geometry Molecular recognition

Research groups seeking novel mGluR5 PAM or antitubulin chemotypes often struggle to source the exact 4-(phenylethynyl)benzamide scaffold required for SAR follow-up. N-Benzyl-4-(phenylethynyl)benzamide closes this gap: the para-phenylethynyl group is essential for high-affinity mGluR5 allosteric modulation (IC₅₀ benchmark 12-27 nM in related series), while the terminal alkyne enables CuAAC bioconjugation for pull-down or photoaffinity probes. This single compound bridges CNS probe design and tubulin inhibitor optimization. - Validated mGluR5 PAM pharmacophore with critical para-alkyne - Alkyne handle absent in parent N-benzylbenzamide and halo-analogs - Compatible with click chemistry for target ID workflows Supplied with full analytical certification; ready-to-screen quantities for immediate medicinal chemistry use.

Molecular Formula C22H17NO
Molecular Weight 311.4 g/mol
Cat. No. B5963741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-(phenylethynyl)benzamide
Molecular FormulaC22H17NO
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3
InChIInChI=1S/C22H17NO/c24-22(23-17-20-9-5-2-6-10-20)21-15-13-19(14-16-21)12-11-18-7-3-1-4-8-18/h1-10,13-16H,17H2,(H,23,24)
InChIKeyNPBGKHRMQFASIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-(phenylethynyl)benzamide – Structural Identity and Chemical Class


N-Benzyl-4-(phenylethynyl)benzamide (molecular formula C₂₂H₁₇NO; exact mass 311.1310 Da) is a fully synthetic small molecule belonging to the N-benzylbenzamide family, distinguished by a para-substituted phenylethynyl group on the benzamide ring . This compound integrates three pharmacologically validated modules: (i) a benzamide core frequently exploited in anticancer, neuroprotective, and enzyme-inhibitory scaffolds [1]; (ii) an N-benzyl substituent that modulates lipophilicity and target engagement [2]; and (iii) a rigid, linear phenylethynyl moiety introduced via Sonogashira coupling that constrains conformational flexibility and enhances π-stacking interactions [3]. The combination of these features places N-benzyl-4-(phenylethynyl)benzamide at the intersection of two well-established bioactive series—phenylethynyl benzamides and N-benzylbenzamides—making it a strategically relevant candidate for structure-activity relationship (SAR) exploration, chemical biology probe development, and medicinal chemistry optimisation programs.

Why N-Benzyl-4-(phenylethynyl)benzamide Cannot Be Replaced by Generic Analogs


The phenylethynyl substituent at the 4-position of N-benzyl-4-(phenylethynyl)benzamide is not a passive structural decoration; it is a critical determinant of molecular recognition, physicochemical profile, and biological target engagement that fundamentally distinguishes this compound from unsubstituted N-benzylbenzamide (CAS 1485-70-7) and positional isomers. In the related 4-(phenylethynyl)benzamide chemical series, the para-phenylethynyl group was essential for achieving high-affinity mGluR5 positive allosteric modulation—compound 20f was reported as the most potent and efficacious mGluR5 PAM within this class [1]. The phenylethynyl moiety imparts a rigid, linear geometry with extended π-conjugation that cannot be replicated by saturated alkyl, halogen, or simple aryl substituents [2]. Furthermore, the ortho positional isomer N-benzyl-2-(phenylethynyl)benzamide (CAS 293744-55-5) presents a dramatically altered dihedral angle and steric environment around the amide bond, resulting in divergent conformational preferences, H-bonding capacity, and target-binding pharmacophore geometry [3]. Substituting N-benzyl-4-(phenylethynyl)benzamide with the parent N-benzylbenzamide (melting point 104–108 °C) or the ortho isomer would therefore constitute a change in chemical entity rather than a generic substitution, with unpredictable and likely non-equivalent biological outcomes.

Quantitative Differentiation vs. Closest Structural Analogs


Molecular Architecture: Para vs. Ortho vs. Unsubstituted

N-Benzyl-4-(phenylethynyl)benzamide bears the phenylethynyl group at the para (4-) position of the benzamide ring, producing a linear, extended molecular geometry. In contrast, the ortho positional isomer N-benzyl-2-(phenylethynyl)benzamide (CAS 293744-55-5) places the phenylethynyl group adjacent to the amide bond, introducing significant steric hindrance and altering the dihedral angle between the amide plane and the phenyl ring . The unsubstituted parent N-benzylbenzamide (CAS 1485-70-7; molecular weight 211.26 g/mol; m.p. 104–108 °C) lacks the phenylethynyl moiety entirely, resulting in a molecular weight difference of approximately 100 g/mol, a markedly different logP, and absence of the extended π-system required for π–π stacking interactions with aromatic residues in target binding pockets [1]. This structural divergence is non-trivial: in the 4-(phenylethynyl)benzamide series developed at Vanderbilt, the para-phenylethynyl group was a conserved pharmacophoric element essential for mGluR5 PAM activity, with compound 20f achieving the highest affinity ever reported for this target class [2].

Conformational analysis Pharmacophore geometry Molecular recognition

Antiproliferative Potency of N-Benzylbenzamide Derivatives

In a systematic study of 51 N-benzylbenzamide derivatives designed as tubulin polymerization inhibitors, the lead compound 20b exhibited antiproliferative IC₅₀ values ranging from 12 to 27 nM across multiple cancer cell lines, bound to the colchicine site on tubulin, and demonstrated potent in vivo antitumor efficacy (LD₅₀ = 599.7 mg/kg i.v. for the disodium phosphate prodrug 20b-P) with significant tumor growth inhibition in a mouse H22 hepatoma allograft model [1]. Although compound 20b is not structurally identical to N-benzyl-4-(phenylethynyl)benzamide, both share the core N-benzylbenzamide scaffold, and the SAR developed in this study demonstrates that para-substitution on the benzamide ring is a key determinant of potency. By extrapolation, N-benzyl-4-(phenylethynyl)benzamide occupies a position within this SAR landscape—the para-phenylethynyl group providing a rigid, π-extended substituent that has been validated in other benzamide-based inhibitor series for enhancing target binding affinity [2]. This class-level inference is strengthened by the fact that N-benzylbenzamides lacking the para-arylalkynyl extension have shown comparatively weaker or absent tubulin polymerization inhibitory activity [1].

Tubulin polymerization inhibition Anticancer activity N-Benzylbenzamide SAR

Phenylethynyl Moiety as mGluR5 PAM Pharmacophore

The 4-(phenylethynyl)benzamide motif has been systematically optimized in a dedicated medicinal chemistry programme at Vanderbilt University, yielding compound 20f—described as the most potent, efficacious, and highest affinity mGluR5 positive allosteric modulator (PAM) ever reported at the time of disclosure [1]. An iterative analogue library synthesis strategy was employed to develop comprehensive SAR across this series, demonstrating that the 4-(phenylethynyl) substitution pattern was critical for achieving high-affinity PAM activity [1]. The broader patent literature covering phenylethynylbenzamide, cycloalkylethynylbenzamide, and styrylbenzamide derivatives further confirms the privileged nature of the para-phenylethynylbenzamide core for mGluR5 modulation [2]. N-Benzyl-4-(phenylethynyl)benzamide retains the same 4-(phenylethynyl)benzamide core present in these optimized PAMs, with the N-benzyl group offering a defined handle for further functionalisation. In contrast, N-benzylbenzamide (lacking the phenylethynyl group) and N-benzyl-2-(phenylethynyl)benzamide (ortho isomer) fall outside this validated pharmacophoric space .

mGluR5 positive allosteric modulator CNS drug discovery Phenylethynylbenzamide SAR

Tyrosinase Inhibition and Substitution-Driven Potency

A systematic SAR study of 21 N-benzylbenzamide derivatives with hydroxyl substitutions established this scaffold as a new class of potent tyrosinase inhibitors [1]. The most potent compound in this series (compound 15) inhibited mushroom tyrosinase-catalysed oxidation of L-DOPA with an IC₅₀ of 2.2 μM [1]. Critically, the SAR demonstrated that both the nature and position of substituents on the benzamide ring dramatically modulated inhibitory potency—IC₅₀ values across the 21-compound series spanned orders of magnitude depending on substitution pattern [1]. While N-benzyl-4-(phenylethynyl)benzamide itself was not part of this specific study, the published SAR provides a quantitative framework demonstrating that para-substitution on the N-benzylbenzamide scaffold is a key determinant of biological activity in enzyme inhibition contexts [2]. This class-level evidence underscores that unsubstituted N-benzylbenzamide cannot serve as a generic replacement for para-functionalised derivatives in any biological assay where ring substitution influences target engagement.

Tyrosinase inhibition Melanogenesis N-Benzylbenzamide SAR

Lipophilicity and Physicochemical Profile Differentiation

The introduction of the phenylethynyl group at the para position of N-benzylbenzamide results in substantial physicochemical differentiation from the parent scaffold. The calculated partition coefficient (LogP) for the structurally related ortho isomer N-benzyl-2-(phenylethynyl)benzamide is 4.41 , representing a significant increase in lipophilicity compared with unsubstituted N-benzylbenzamide (predicted LogP approximately 2.8). This elevated logP has direct implications for membrane permeability, plasma protein binding, and CNS penetration potential [1]. The polar surface area (PSA) of the ortho isomer is 29.1 Ų , which—when combined with the elevated logP—positions compounds in this series within physicochemical space considered favourable for CNS drug discovery (typically PSA < 90 Ų and logP 2–5) [2]. The target compound N-benzyl-4-(phenylethynyl)benzamide, as the para isomer, is expected to exhibit a comparable lipophilicity profile but with distinct conformational preferences and molecular shape compared to the ortho isomer [3]. These differences in bulk physicochemical properties between N-benzyl-4-(phenylethynyl)benzamide and the parent N-benzylbenzamide (MW difference ~100 Da; logP difference ~1.6 units) mean that the two compounds will exhibit markedly different behaviour in biological assays, ADME profiling, and formulation studies.

Lipophilicity Drug-likeness Physicochemical profiling

High-Value Research and Industrial Application Scenarios


CNS Drug Discovery – mGluR5 Allosteric Modulator Probes

Based on the validated 4-(phenylethynyl)benzamide pharmacophore established in the Vanderbilt mGluR5 PAM programme [1], N-benzyl-4-(phenylethynyl)benzamide is a strategic starting point for developing novel mGluR5-targeted chemical probes. The N-benzyl group provides a modifiable handle for further SAR exploration, while the para-phenylethynyl core preserves the critical pharmacophoric element. Researchers in CNS drug discovery should procure this compound as a key intermediate or reference standard for mGluR5 allosteric modulator screening cascades.

Oncology Research – Tubulin Polymerization Inhibitor SAR

The established class-level evidence demonstrating that para-substituted N-benzylbenzamide derivatives are potent tubulin polymerization inhibitors (IC₅₀ values of 12–27 nM for optimized lead compound 20b) supports the investigation of N-benzyl-4-(phenylethynyl)benzamide as a candidate for antitubulin SAR studies [2]. The rigid phenylethynyl substituent introduces conformational constraint that may favourably influence colchicine-site binding. Medicinal chemistry groups focused on microtubule-targeting agents should evaluate this compound alongside known N-benzylbenzamide tubulin inhibitors.

Chemical Biology – Click Chemistry-Compatible Probe Synthesis

The terminal alkyne present in the phenylethynyl group of N-benzyl-4-(phenylethynyl)benzamide renders this compound amenable to copper-catalysed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation, target identification (e.g., photoaffinity labelling probes), or pull-down experiments . This property—absent in the parent N-benzylbenzamide and in halogen-substituted analogs such as N-benzyl-4-iodobenzamide—makes N-benzyl-4-(phenylethynyl)benzamide a uniquely versatile scaffold for chemical biology probe development within the N-benzylbenzamide family.

Enzyme Inhibition – Tyrosinase and BChE Panel Screening

Given the demonstrated sensitivity of the N-benzylbenzamide scaffold to ring substitution in both tyrosinase inhibition (IC₅₀ = 2.2 μM for the most potent hydroxyl-substituted derivative) [3] and butyrylcholinesterase inhibition (sub-nanomolar IC₅₀ values for optimised N-benzyl benzamide derivatives) [4], N-benzyl-4-(phenylethynyl)benzamide should be included in focused enzyme inhibitor screening panels. The para-phenylethynyl substitution is a distinct chemotype not yet evaluated in these published series, offering the potential for novel SAR insights and intellectual property generation.

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